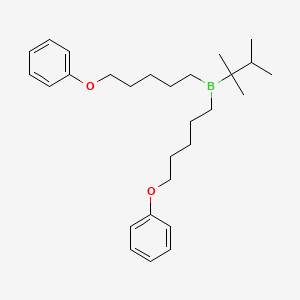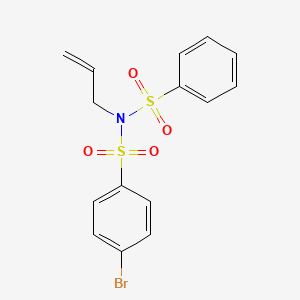![molecular formula C5H7NO3S2 B14336171 Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide CAS No. 106159-30-2](/img/no-structure.png)
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with Deoxo-Fluor® to form oxazolines, which can then be converted to oxazoles using commercial manganese dioxide . The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-d]imidazol-2(3H)-one, tetrahydro-, 5,5-dioxide: A structurally related compound with similar properties.
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide:
Uniqueness
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
| 106159-30-2 | |
Formule moléculaire |
C5H7NO3S2 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C5H7NO3S2/c7-11(8)1-3-4(2-11)9-5(10)6-3/h3-4H,1-2H2,(H,6,10) |
Clé InChI |
PUPDNGPZYDLKMY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CS1(=O)=O)OC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)



![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)

![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
